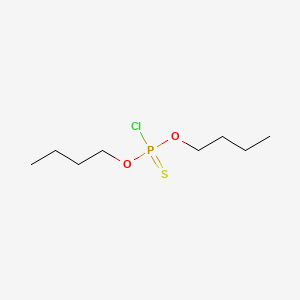
2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate: is an organic compound that belongs to the class of esters It is structurally characterized by the presence of a biphenyl group attached to an oxoethyl group, which is further esterified with 2-hydroxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl quinones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl 2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and oxidoreductases .
Medicine: The compound’s structural similarity to certain pharmacophores makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the formulation of specialty chemicals, including UV filters and stabilizers for polymers .
Wirkmechanismus
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active biphenyl-4-yl-2-oxoethanol and 2-hydroxybenzoic acid. These metabolites can further participate in various biochemical pathways, exerting their effects through interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
2-(Biphenyl-4-yl)-2-hydroxyethyl 2-hydroxybenzoate: A reduced form of the compound with a hydroxyl group instead of an oxo group.
2-(Biphenyl-4-yl)-2-oxoethyl 4-hydroxybenzoate: An isomer with the hydroxyl group in a different position on the benzoate moiety.
Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl 2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its biphenyl moiety provides rigidity and planarity, while the ester and oxo groups offer sites for chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
4347-80-2 |
|---|---|
Molekularformel |
C21H16O4 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C21H16O4/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI-Schlüssel |
PTEGBOQTRCNNLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)

![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)






![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)


